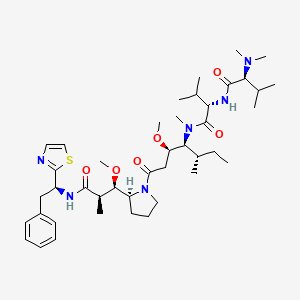

Dolastatin 10

概要

説明

ドラスタチン10は、インド洋の軟体動物Dolabella auriculariaから単離された強力な海洋由来のペンタペプチドです。3つのユニークなアミノ酸残基を含んでおり、顕著な抗腫瘍活性を示しています。 ドラスタチン10は、ナノモル濃度でさまざまな腫瘍細胞のアポトーシスを効果的に誘導することができ、特定のリンパ腫の治療のための市販薬として開発されています .

準備方法

合成経路と反応条件: ドラスタチン10の合成は、そのユニークなアミノ酸残基間のペプチド結合形成を含む、複数のステップを必要とします。合成経路は通常、アミノ基の保護から始まり、カルボジイミドなどの試薬を用いたカップリング反応が続きます。 最終的な脱保護ステップにより、ドラスタチン10が活性型で得られます .

工業的生産方法: ドラスタチン10の工業的生産は、その複雑な構造のために困難です。合成化学とバイオテクノロジーの進歩により、ドラスタチン10とその誘導体の大量生産が可能になりました。 固相ペプチド合成や組換えDNA技術などの技術が、収量と純度を向上させるために採用されています .

化学反応の分析

反応の種類: ドラスタチン10は、以下を含むさまざまな化学反応を起こします。

酸化: ドラスタチン10は、スルホキシドとスルホンを形成するように酸化することができます。

還元: 還元反応により、ドラスタチン10をその還元型に変換できます。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

置換: さまざまなアルキル化剤と求核剤.

主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元型、ドラスタチン10の置換アナログが含まれます .

4. 科学研究への応用

ドラスタチン10は、幅広い科学研究への応用があります。

科学的研究の応用

Cancer Treatment

-

Prostate Cancer

- A Phase II clinical trial evaluated Dolastatin 10 in patients with hormone-refractory prostate cancer. The study administered a dose of 400 μg/m² intravenously every three weeks. While the drug was well tolerated, it demonstrated limited clinical efficacy as only three out of fifteen patients showed stable disease .

-

Breast Cancer

- Another Phase II trial investigated its efficacy in advanced breast cancer patients. Out of 21 patients treated, only one achieved partial remission, while four maintained stable disease for a median duration of 87 days. The toxicity profile included moderate hematologic effects, particularly grade 4 neutropenia in several patients .

- Lymphoma

- Ovarian Carcinoma

Preclinical Studies

Preclinical studies have demonstrated this compound's efficacy in various animal models. For instance:

- In murine tumor models, this compound significantly reduced tumor size and number when administered at specific doses .

- It has shown effectiveness against a range of human cancer cell lines, with IC50 values indicating potent activity even at nanomolar concentrations .

Synthetic Analog Development

Research efforts have focused on synthesizing analogs of this compound to enhance its therapeutic efficacy and reduce toxicity. Modifications to the amino acid structure have yielded new compounds with improved anti-tumor activity against resistant cancer cell lines . These analogs are being evaluated for their potential use in combination therapies to enhance overall treatment effectiveness.

Summary Table of Clinical Trials

| Cancer Type | Trial Phase | Dosage | Efficacy | Toxicity |

|---|---|---|---|---|

| Prostate Cancer | Phase II | 400 μg/m² IV every 3 weeks | Limited (3 stable disease) | Grade 3/4 neutropenia |

| Breast Cancer | Phase II | 400 μg/m² IV every 3 weeks | Minimal (1 partial remission) | Moderate hematologic toxicity |

| Non-Hodgkin Lymphoma | Preclinical | Various | Significant apoptosis induction | Not specified |

| Ovarian Carcinoma | Phase II | 400 μg/m² IV every 3 weeks | Limited effectiveness | Tolerable toxicity |

作用機序

ドラスタチン10は、微小管形成に関与するタンパク質であるチューブリンに結合することで作用を発揮します。この結合は微小管の組み立てを阻害し、細胞周期の停止とアポトーシスにつながります。 分子標的はβ-チューブリンサブユニットであり、関与する経路は微小管ダイナミクスの崩壊とアポトーシスシグナルの誘導に関連しています .

類似の化合物:

ドラスタチン15: ドラスタチン10と同様の抗腫瘍活性を示す別の海洋由来ペプチドですが、効力はドラスタチン10よりも低いです.

オーリスタチン: 癌治療におけるさまざまな効力と応用を持つドラスタチン10の合成誘導体.

ビンブラスチン: 作用機序は異なりますが、同様の治療効果を持つ微小管阻害剤.

パクリタキセル: 癌治療で使用される別の微小管安定化剤.

ユニークさ: ドラスタチン10は、ナノモル濃度での高い効力と、幅広い腫瘍細胞におけるアポトーシスを誘導する能力のために独特です。 オーリスタチンなどのその誘導体は、ADCに組み込まれて成功しており、治療の可能性を高めています .

類似化合物との比較

Dolastatin 15: Another marine-derived peptide with similar antitumor activity but less potency compared to Dolastatin 10.

Auristatins: Synthetic derivatives of this compound with varying potencies and applications in cancer therapy.

Vinblastine: A microtubule inhibitor with a different mechanism of action but similar therapeutic applications.

Paclitaxel: Another microtubule-stabilizing agent used in cancer treatment.

Uniqueness: this compound is unique due to its high potency at nanomolar concentrations and its ability to induce apoptosis in a wide range of tumor cells. Its derivatives, such as auristatins, have been successfully incorporated into ADCs, enhancing their therapeutic potential .

生物活性

Dolastatin 10 (Dol-10) is a potent marine-derived peptide isolated from the mollusk Dolabella auricularia. It has garnered significant attention for its antitumor properties, particularly due to its unique mechanism of action that involves microtubule inhibition and apoptosis induction in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical studies, in vitro findings, and detailed data tables.

This compound exerts its biological effects primarily through:

- Microtubule Inhibition : Dol-10 disrupts microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

- Induction of Apoptosis : The compound has been shown to induce apoptosis via modulation of apoptotic pathways, including the phosphorylation of Bcl-2, a protein associated with resistance to therapy in various cancers .

In Vitro Studies

This compound demonstrates remarkable cytotoxicity against various cancer cell lines. The following table summarizes its inhibitory concentrations (IC50) against different tumor types:

| Cancer Type | Cell Line | IC50 (nM) |

|---|---|---|

| L1210 Leukemia | L1210 | 0.03 |

| Small Cell Lung Cancer | NCI-H69 | 0.059 |

| Prostate Cancer | DU-145 | 0.5 |

| Non-Hodgkin Lymphoma | Various | <0.5 |

These results indicate that Dol-10 is effective at nanomolar concentrations, making it a promising candidate for further development .

In Vivo Studies

Preclinical studies have confirmed the efficacy of Dol-10 in animal models. For instance:

- In a study involving athymic mice with implanted prostate tumors, Dol-10 significantly reduced tumor size and number, demonstrating its potential as an effective therapeutic agent .

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in humans:

Phase II Trials in Prostate Cancer

A Phase II study assessed Dol-10 in patients with hormone-refractory prostate cancer. Key findings include:

- Patient Demographics : Sixteen patients were enrolled, median age 71 years.

- Dosage : Administered at 400 μg/m² every three weeks, with some dose escalation.

- Toxicity : Major toxicities included grade 3 and 4 neutropenia observed in 50% of patients, with no treatment-related deaths reported.

- Response Rate : Only three patients (20%) exhibited stable disease for durations ranging from 10 to 28 weeks, indicating limited efficacy as a single agent .

Phase II Trials in Breast Cancer

Another Phase II trial focused on advanced breast cancer patients revealed:

- Partial Remission : Achieved in one out of twenty-one patients (5%).

- Stable Disease : Four patients maintained stable disease for a median duration of 87 days.

- Toxicity Profile : Similar hematologic toxicities were noted, including grade 4 neutropenia in eight patients .

Case Studies

-

Prostate Cancer Case Study :

- Patient A: Experienced stable disease for 28 weeks with no new metastases.

- Patient B: Developed grade 3 neuropathy but tolerated treatment well.

-

Breast Cancer Case Study :

- Patient C: Achieved partial remission lasting 113 days before disease progression.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDNQWIFNXBECV-VFSYNPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911674 | |

| Record name | Dolastatin 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110417-88-4 | |

| Record name | Dolastatin 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110417-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dolastatin 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dolastatin 10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dolastatin 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOLASTATIN 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dolastatin 10 exert its antitumor activity?

A: this compound exerts its antitumor activity primarily by binding to tubulin, a protein crucial for microtubule formation. [, , , , , , , ] Microtubules are essential for cell division, intracellular transport, and maintaining cell shape. [, , , , , , , ]

Q2: What is the specific mechanism by which this compound disrupts microtubule dynamics?

A: this compound binds to the "Vinca domain" of tubulin, a region also targeted by vinca alkaloids. [, , , , , , , , , ] This binding inhibits tubulin polymerization, the process by which tubulin subunits assemble into microtubules. [, , , , , , , , , ]

Q3: Does this compound binding to tubulin lead to any other cellular effects besides microtubule disruption?

A: Yes, in addition to inhibiting microtubule assembly, this compound can induce the formation of tubulin aggregates. [, , ] These aggregates further disrupt microtubule function and can contribute to cell death. [, , ]

Q4: How does this compound lead to cell death?

A: this compound primarily induces cell death through apoptosis, a programmed cell death pathway. [, , , ] This process can be triggered by prolonged mitotic arrest caused by microtubule disruption or by direct activation of apoptotic pathways. [, , , ]

Q5: Are there specific proteins involved in this compound-induced apoptosis?

A: Yes, this compound has been shown to modulate the expression and phosphorylation of Bcl-2, an antiapoptotic protein. [, , ] This modulation can shift the balance towards proapoptotic signaling, contributing to cell death. [, , ]

Q6: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C50H73N7O10S, and its molecular weight is 952.2 g/mol. [, , ]

Q7: What spectroscopic techniques have been used to characterize this compound?

A: this compound has been extensively characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , , , ] These techniques have helped elucidate its structure, stereochemistry, and interactions with tubulin. [, , , , , ]

Q8: Have there been any modifications to the structure of this compound, and how do these modifications affect its activity?

A: Yes, numerous structural modifications of this compound have been synthesized to explore structure-activity relationships. [, , , , , , ] Some modifications, particularly those at the C- and N-terminals, have resulted in compounds with comparable or even greater potency than the parent compound. [, , , , , , ]

Q9: Can you provide an example of a successful this compound analog and its key structural difference?

A: Auristatin PE (TZT-1027) is a notable example of a successful this compound analog. [, , ] It differs from this compound by the replacement of the dolaphenine unit with a phenethylamine moiety. [, , ] This modification led to improved pharmacological properties and served as the foundation for several antibody-drug conjugates. [, , ]

Q10: How does the pharmacokinetic profile of this compound impact its clinical application?

A: The rapid clearance and extensive metabolism of this compound necessitate alternative administration routes or formulation strategies to maintain therapeutic concentrations for extended periods. [, , ]

Q11: What is the range of this compound's in vitro activity against human cancer cell lines?

A: this compound displays potent in vitro activity against various human cancer cell lines, with IC50 values typically in the picomolar to nanomolar range. [, , , , , , , ]

Q12: Has this compound demonstrated efficacy in in vivo models of cancer?

A: Yes, this compound has shown efficacy in several in vivo models of cancer, including human tumor xenografts. [, , , , , , ]

Q13: What strategies have been explored to improve the delivery and targeting of this compound and its analogs?

A: Antibody-drug conjugates (ADCs) represent a promising strategy to enhance the delivery and targeting of this compound analogs. [, , , ] By conjugating potent auristatins to monoclonal antibodies that specifically recognize tumor cells, ADCs can deliver the cytotoxic payload directly to the tumor site, potentially improving efficacy and reducing off-target toxicity. [, , , ]

Q14: Are there any approved ADC drugs that utilize this compound derivatives?

A: Yes, there are several FDA-approved ADC drugs that incorporate auristatins as payloads, including Adcetris (brentuximab vedotin) and Polivy (polatuzumab vedotin). [] These ADCs target specific antigens expressed on tumor cells, demonstrating the clinical translation of this compound research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。